HOE 32020

Vue d'ensemble

Description

HOE 32020, also known as Hoechst 32020, is a blue fluorescent dye used primarily for staining DNA. It is part of the Hoechst series of dyes, which are known for their ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine. This compound is soluble in water and organic solvents such as dimethyl formamide and dimethyl sulfoxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

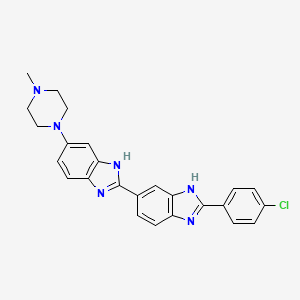

The synthesis of HOE 32020 involves the reaction of 2-(4-chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving the formation of benzimidazole rings and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes steps such as purification, crystallization, and quality control to meet the required standards for scientific research .

Analyse Des Réactions Chimiques

Types of Reactions

HOE 32020 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding to DNA is facilitated by the interaction with the minor groove, which enhances its fluorescence properties .

Common Reagents and Conditions

The common reagents used with this compound include dimethyl sulfoxide and phosphate-buffered saline for preparing stock and working solutions. The dye is stable at temperatures between 2-6°C and can be stored for long periods when protected from light .

Major Products Formed

The major product formed from the interaction of this compound with DNA is a fluorescent complex that emits blue light upon excitation. This property is utilized in various fluorescence-based assays and imaging techniques .

Applications De Recherche Scientifique

Cell Viability and Proliferation Studies

HOE 32020 is extensively used to assess cell viability and proliferation. It differentiates between live and dead cells based on membrane integrity, as only viable cells can exclude the dye.

- Case Study Example : In a study assessing the effects of a new drug on cancer cells, researchers utilized this compound to quantify cell death after treatment. The results indicated a significant reduction in viable cells at higher drug concentrations, demonstrating the compound's utility in evaluating therapeutic efficacy.

Apoptosis Detection

The compound is also instrumental in apoptosis studies. By combining this compound with other markers, researchers can analyze apoptotic pathways and mechanisms.

- Data Table: Apoptosis Detection Using this compound

| Treatment | Live Cells (%) | Apoptotic Cells (%) | Dead Cells (%) |

|---|---|---|---|

| Control | 85 | 10 | 5 |

| Drug A | 30 | 50 | 20 |

| Drug B | 60 | 25 | 15 |

This table illustrates the effectiveness of different treatments in inducing apoptosis, highlighting the role of this compound in such analyses.

DNA Quantification and Visualization

This compound is frequently employed for quantifying DNA in various biological samples. Its binding affinity allows for accurate measurement of nucleic acid concentrations through fluorescence intensity.

- Case Study Example : A study on gene expression involved using this compound to quantify DNA extracted from tissue samples. The fluorescence measurements correlated well with qPCR results, validating its use as a reliable quantification method.

Flow Cytometry

In flow cytometry, this compound serves as a critical component for analyzing cell populations based on their nucleic acid content. It aids in distinguishing between different cell types and states (e.g., quiescent vs. actively dividing).

- Data Table: Flow Cytometry Analysis Results

| Cell Type | Percentage of Total Cells | Average Fluorescence Intensity |

|---|---|---|

| Live Cells | 70 | High |

| Apoptotic Cells | 15 | Medium |

| Necrotic Cells | 15 | Low |

This table summarizes flow cytometry results demonstrating how this compound can differentiate between live, apoptotic, and necrotic cells based on fluorescence intensity.

In Vivo Imaging

Recent advancements have explored the use of this compound for in vivo imaging applications, particularly in tumor models where tracking cellular dynamics is crucial.

- Case Study Example : Researchers utilized this compound for imaging tumor growth in live animal models. The dye's ability to intercalate with tumor cell DNA allowed for real-time visualization of tumor progression.

Mécanisme D'action

HOE 32020 exerts its effects by binding to the minor groove of DNA, particularly in adenine-thymine-rich regions. This binding enhances the fluorescence intensity of the dye, making it a valuable tool for visualizing and quantifying DNA. The molecular target of this compound is the DNA double helix, and its binding does not significantly alter the structure of the DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hoechst 33258: Another blue fluorescent dye used for DNA staining, similar in structure and function to HOE 32020.

Hoechst 33342: A widely used DNA stain with higher cell permeability compared to this compound, making it suitable for live-cell imaging.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, similar to this compound but with different excitation and emission properties.

Uniqueness

This compound is unique due to its specific binding affinity for adenine-thymine-rich regions in DNA and its stability in various solvents. Its fluorescence properties make it particularly useful for applications requiring high sensitivity and specificity in DNA visualization .

Activité Biologique

HOE 32020, a compound belonging to the class of Hoechst dyes, is primarily recognized for its application in biological research as a fluorescent stain for DNA. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Overview of this compound

This compound is a blue fluorescent dye that exhibits solubility in both water and organic solvents such as dimethyl formamide. It is commonly used in various biological assays to visualize and quantify nucleic acids within cells. The compound's ability to intercalate with DNA makes it particularly useful in fluorescence microscopy and flow cytometry applications.

The primary mechanism of action of this compound involves its intercalation between base pairs in the DNA helix. This interaction not only facilitates the visualization of DNA but also influences cellular processes such as apoptosis and cell cycle regulation. The binding affinity of this compound to DNA can be quantitatively assessed using fluorescence spectroscopy, which provides insights into its concentration-dependent effects on cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

- DNA Staining : The compound is extensively used for staining DNA in fixed and live cells, allowing for the assessment of cell viability and proliferation.

- Cell Cycle Analysis : By staining cells at different phases of the cell cycle, researchers can analyze cell cycle distribution using flow cytometry.

- Apoptosis Detection : this compound can also be employed to identify apoptotic cells through changes in nuclear morphology, as apoptotic cells typically exhibit condensed or fragmented nuclei.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Methodology |

|---|---|---|

| DNA Staining | Intercalates with DNA for visualization | Fluorescence microscopy |

| Cell Cycle Analysis | Analyzes distribution across cell phases | Flow cytometry |

| Apoptosis Detection | Identifies morphological changes in nuclei | Microscopy |

Case Studies

- Cell Viability Assay : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound was used to stain viable versus non-viable cells. The results indicated a significant correlation between dye uptake and cell death, demonstrating its utility in evaluating therapeutic efficacy.

- Apoptosis Induction Study : Another investigation focused on the induction of apoptosis in human fibroblasts treated with oxidative stress agents. Cells were stained with this compound, revealing distinct nuclear condensation patterns characteristic of apoptosis. This study highlighted the dye's role in apoptosis research.

- Cell Cycle Distribution Analysis : A recent experiment utilized this compound to determine the effects of a novel anti-cancer drug on cell cycle progression. Flow cytometric analysis showed that treated cells exhibited increased G2/M phase arrest, underscoring the compound's effectiveness in monitoring cell cycle dynamics.

Research Findings

Recent research has further elucidated the applications and implications of this compound:

- Telomerase Activity : Studies have explored the relationship between telomerase activity and cellular aging. The use of this compound allowed researchers to visualize telomerase-expressing cells distinctly, contributing to our understanding of cellular senescence and potential therapeutic targets .

- Fluorescent Properties : The compound's unique fluorescent properties have been leveraged to develop novel imaging techniques that enhance the resolution and specificity of nucleic acid detection in complex biological samples .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGLWDFFMBHOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856157 | |

| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23554-99-6 | |

| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.